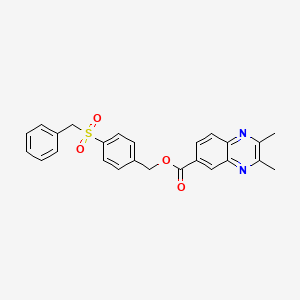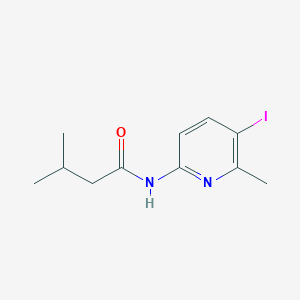![molecular formula C17H16ClNO3 B4404220 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl propionate](/img/structure/B4404220.png)
4-{[(2-chlorobenzyl)amino]carbonyl}phenyl propionate
Übersicht
Beschreibung
4-{[(2-chlorobenzyl)amino]carbonyl}phenyl propionate, also known as CBPP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have anti-inflammatory, analgesic, and antipyretic effects.
Wirkmechanismus
4-{[(2-chlorobenzyl)amino]carbonyl}phenyl propionate acts by inhibiting the COX pathway, which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response and pain perception. By inhibiting the COX pathway, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has been reported to reduce inflammation in animal models of arthritis and to reduce pain in animal models of neuropathic pain. This compound has also been shown to reduce fever in animal models of fever.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[(2-chlorobenzyl)amino]carbonyl}phenyl propionate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting. It has been extensively studied for its anti-inflammatory and analgesic effects, making it a useful tool for studying inflammation and pain. However, this compound also has some limitations. It is a synthetic compound that may not accurately reflect the effects of natural compounds. Additionally, the mechanism of action of this compound is not fully understood, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-{[(2-chlorobenzyl)amino]carbonyl}phenyl propionate. One area of research could focus on the development of new analogs of this compound that have improved efficacy and reduced side effects. Another area of research could focus on the development of new delivery methods for this compound, such as nanoparticles or liposomes. Additionally, research could focus on the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, research could focus on the use of this compound in the treatment of other conditions, such as cancer or autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
4-{[(2-chlorobenzyl)amino]carbonyl}phenyl propionate has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins, leading to a reduction in inflammation and pain. This compound has also been studied for its antipyretic effects, as it can reduce fever by acting on the hypothalamus.
Eigenschaften
IUPAC Name |
[4-[(2-chlorophenyl)methylcarbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-2-16(20)22-14-9-7-12(8-10-14)17(21)19-11-13-5-3-4-6-15(13)18/h3-10H,2,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTSLKSPPJXCKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]prop-2-en-1-amine hydrochloride](/img/structure/B4404158.png)
![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 4-chlorobenzoate](/img/structure/B4404165.png)
![methyl N-(4-chlorophenyl)-N-[(2-methoxy-5-methylphenyl)sulfonyl]glycinate](/img/structure/B4404166.png)
![2-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4404178.png)
![2-(2-ethoxy-4-formylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4404179.png)
![5-chloro-2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B4404197.png)
![N-[2-(4-propylphenoxy)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B4404208.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B4404225.png)
![3-[3-(2-propionylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4404232.png)

![5-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4404245.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B4404255.png)